
2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide, also known as DBeQ, is a small molecule inhibitor that has shown promising results in cancer research. It was initially identified as a potential therapeutic agent for multiple myeloma, a type of blood cancer. Since then, it has been studied extensively for its anti-cancer properties.
Wirkmechanismus
2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide inhibits the activity of a protein called p97, which is involved in many cellular processes, including protein degradation and DNA repair. By inhibiting p97, 2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide disrupts these processes, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide has been shown to have minimal toxicity in normal cells and tissues. It has been shown to induce apoptosis in cancer cells, as well as inhibit their growth and proliferation. Additionally, it has been shown to enhance the sensitivity of cancer cells to other anti-cancer therapies, such as chemotherapy and radiation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide in lab experiments is its specificity for p97. This allows researchers to study the effects of inhibiting this protein in a controlled manner. Additionally, 2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide has been shown to have minimal toxicity in normal cells, making it a safer option for in vitro and in vivo experiments.
One limitation of using 2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experiments. Additionally, 2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide has not yet been tested in clinical trials, so its efficacy and safety in humans is still unknown.
Zukünftige Richtungen
There are several potential directions for future research on 2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide. One area of interest is its potential as a combination therapy with other anti-cancer drugs. Additionally, researchers are interested in studying the effects of 2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide on other cellular processes beyond p97 inhibition. Finally, there is interest in developing more potent and soluble analogs of 2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide for use in future experiments.
Synthesemethoden
2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide can be synthesized using a multi-step process that involves the reaction of 2,4-dibromophenol with 2,2-dimethoxyethylamine, followed by the reaction of the resulting product with propanoyl chloride. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide has been studied extensively for its anti-cancer properties. It has been shown to inhibit the growth of multiple myeloma cells and induce apoptosis (programmed cell death) in these cells. Additionally, it has been shown to inhibit the growth of other cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer.
Eigenschaften
Molekularformel |
C13H17Br2NO4 |
|---|---|
Molekulargewicht |
411.09 g/mol |
IUPAC-Name |
2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide |
InChI |
InChI=1S/C13H17Br2NO4/c1-8(13(17)16-7-12(18-2)19-3)20-11-5-4-9(14)6-10(11)15/h4-6,8,12H,7H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
NJGWPQIYNUITKZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC(OC)OC)OC1=C(C=C(C=C1)Br)Br |
Kanonische SMILES |
CC(C(=O)NCC(OC)OC)OC1=C(C=C(C=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



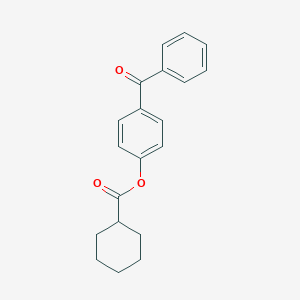
![4-({4-[(Cyclohexylcarbonyl)oxy]phenyl}sulfanyl)phenyl cyclohexanecarboxylate](/img/structure/B290688.png)
![4-[(Cyclohexylcarbonyl)oxy]-2-methylphenyl cyclohexanecarboxylate](/img/structure/B290690.png)
![4-[(Cyclohexylcarbonyl)amino]-3-methylphenyl cyclohexanecarboxylate](/img/structure/B290691.png)
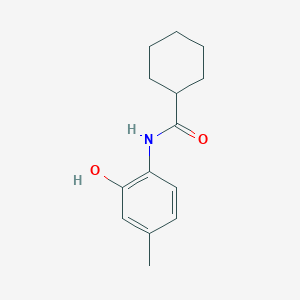
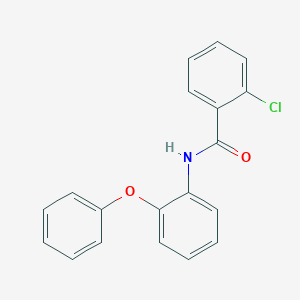
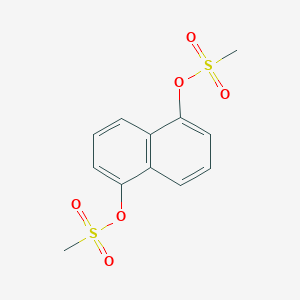
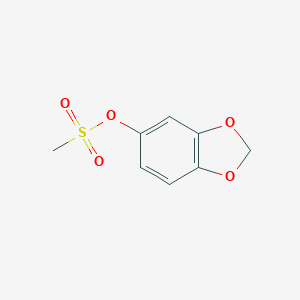

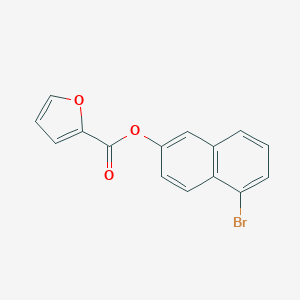
![3-Methyl-4-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B290704.png)
![5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate](/img/structure/B290705.png)

